

LDN193189 Tetrahydrochloride: In Vitro Application Notes and Protocols

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Compound of Interest		
Compound Name:	LDN193189 Tetrahydrochloride	
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Introduction

LDN193189 Tetrahydrochloride is a potent and selective small molecule inhibitor of the Bone Morphogenetic Protein (BMP) type I receptors. It primarily targets Activin receptor-like kinase 2 (ALK2) and ALK3, thereby blocking BMP-mediated signaling pathways. This document provides detailed application notes and protocols for the in vitro use of LDN193189, including recommended working concentrations, experimental procedures, and an overview of the targeted signaling pathways.

Mechanism of Action

LDN193189 exerts its inhibitory effects by competing with ATP for the kinase domain of BMP type I receptors, specifically ALK1, ALK2, ALK3, and ALK6.[1][2] This inhibition prevents the phosphorylation and activation of downstream signaling mediators, primarily the Smad1/5/8 proteins.[1][3][4] Additionally, LDN193189 has been shown to inhibit non-Smad pathways, including the p38 MAPK, ERK1/2, and Akt signaling cascades that can be induced by BMPs.[3] [5] The high selectivity of LDN193189 for BMP signaling over TGF-β and other pathways makes it a valuable tool for studying the specific roles of BMPs in various biological processes. [1]

Data Presentation



In Vitro Inhibitory Concentrations (IC50)

The following table summarizes the half-maximal inhibitory concentrations (IC50) of LDN193189 against various BMP type I receptors and in cell-based assays.

Target	Assay Type	IC50 Value	Cell Line	Reference
ALK1	Kinase Assay	0.8 nM	-	[1]
ALK2	Kinase Assay	0.8 nM	-	[1]
ALK3	Kinase Assay	5.3 nM	-	[1]
ALK6	Kinase Assay	16.7 nM	-	[1]
ALK2	Transcriptional Activity	5 nM	C2C12	[1][6][7][8]
ALK3	Transcriptional Activity	30 nM	C2C12	[1][6][7][8]
BMP4-mediated Smad1/5/8 activation	-	5 nM	-	[1][6]
SMAD1/5/8 phosphorylation	-	4.9 nM	-	[4]

Recommended Working Concentrations in Cell Culture

The optimal working concentration of LDN193189 can vary depending on the cell type, assay duration, and the specific BMP ligand being studied. The following table provides a range of concentrations reported in the literature for various applications.



Application	Cell Type	Concentration Range	Incubation Time	Reference
Inhibition of BMP-induced Smad phosphorylation	C2C12	5 nM - 1 μM	30 - 60 min	[5]
Inhibition of alkaline phosphatase activity	C2C12	5 nM - 100 nM	6 days	[1][6]
Neural induction of hPSCs	hPSCs	100 nM - 250 nM	7 days	[9]
Differentiation of hPSCs to nociceptive sensory neurons	hPSCs	100 nM	Varies	
Inhibition of breast cancer cell migration and invasion	MDA-MB-231	Not specified	Not specified	[10]
Inhibition of atherogenesis in endothelial cells	Human Aortic Endothelial Cells	Not specified	Not specified	[1][6]

Experimental ProtocolsPreparation of LDN193189 Stock Solution

Materials:

- LDN193189 Tetrahydrochloride powder
- Dimethyl sulfoxide (DMSO), cell culture grade[4][11]



• Sterile microcentrifuge tubes

Procedure:

- LDN193189 Tetrahydrochloride is soluble in DMSO.[4][11] To prepare a 10 mM stock solution, dissolve the appropriate amount of powder in DMSO. For example, to make 1 ml of a 10 mM stock solution from a product with a molecular weight of 551.4 g/mol (anhydrous), dissolve 0.5514 mg in 1 ml of DMSO.
- Gently vortex or sonicate to ensure complete dissolution. If precipitation is observed, warming the solution to 37°C for 2-5 minutes may aid in solubilization.[11][12]
- Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
- Store the stock solution at -20°C for up to 6 months.[11][12]

Note on Solubility: While the dihydrochloride salt is reported to be soluble in water up to 50 mM, the tetrahydrochloride form's aqueous solubility is more limited. For most cell culture applications, preparing a concentrated stock in DMSO is recommended. Ensure the final concentration of DMSO in the cell culture medium is below 0.1% to avoid solvent-induced toxicity.

In Vitro Inhibition of BMP-Induced Alkaline Phosphatase Activity in C2C12 Cells

This protocol is adapted from a common method to assess the bioactivity of BMP inhibitors.

Materials:

- C2C12 cells
- Dulbecco's Modified Eagle Medium (DMEM)
- Fetal Bovine Serum (FBS)
- Recombinant human BMP4



- LDN193189 Tetrahydrochloride stock solution
- 96-well cell culture plates
- p-Nitrophenyl phosphate (pNPP) substrate
- Tris-buffered saline (TBS) with 1% Triton X-100
- Plate reader capable of measuring absorbance at 405 nm

Procedure:

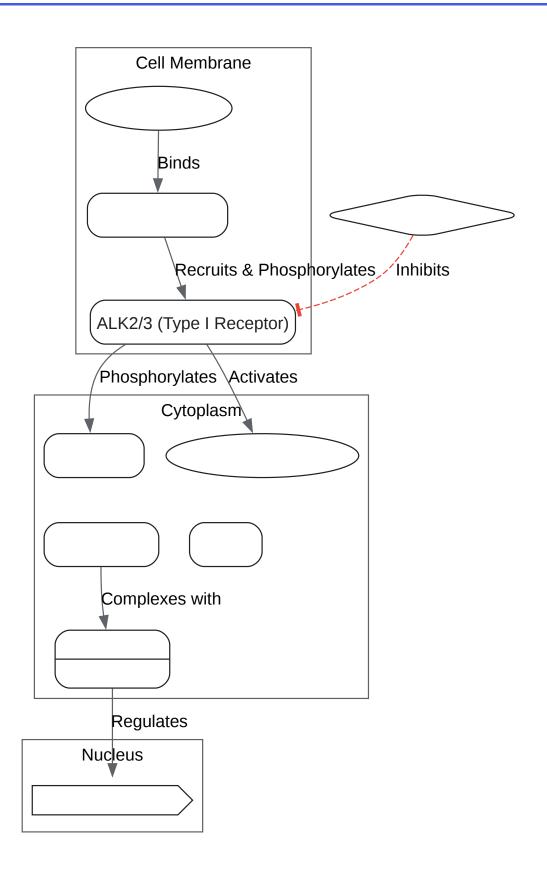
- Seed C2C12 cells into a 96-well plate at a density of 2,000 cells per well in DMEM supplemented with 10% FBS. Allow cells to attach overnight.
- The next day, replace the medium with DMEM containing 2% FBS.
- Prepare a serial dilution of LDN193189 in the low-serum medium. Also, prepare a solution of BMP4 at the desired concentration (e.g., 10-50 ng/mL).
- Treat the cells with the desired concentrations of LDN193189 for 1 hour before adding the BMP4 ligand. Include appropriate controls: vehicle control (DMSO), BMP4 only, and LDN193189 only.
- Incubate the plate for 3 to 6 days at 37°C in a humidified incubator with 5% CO2.[1][6]
- After the incubation period, wash the cells with PBS.
- Lyse the cells by adding 50 μL of TBS with 1% Triton X-100 to each well and incubating for 10 minutes at room temperature with gentle shaking.[1][6]
- Transfer the cell lysates to a new 96-well plate.
- Add 100 μL of pNPP substrate solution to each well and incubate at 37°C for 15-60 minutes, or until a yellow color develops.
- Measure the absorbance at 405 nm using a plate reader. The absorbance is directly proportional to the alkaline phosphatase activity.



• (Optional) In a parallel plate, assess cell viability using an appropriate assay (e.g., MTT, CellTiter-Glo) to ensure that the observed effects are not due to cytotoxicity.

Signaling Pathways and Workflows BMP Signaling Pathway Inhibition by LDN193189



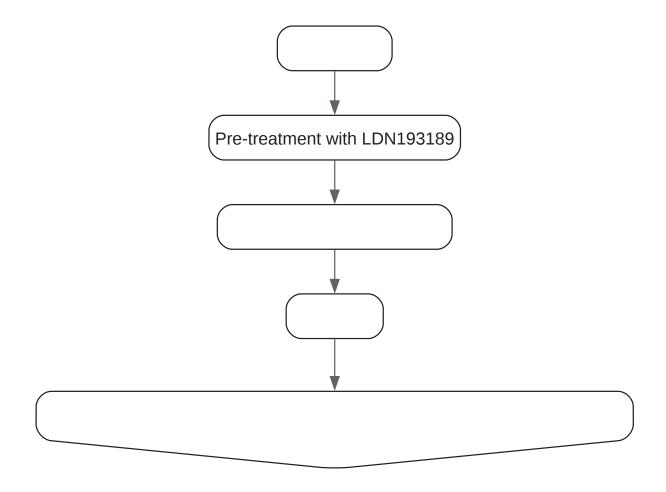


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Caption: LDN193189 inhibits BMP signaling by blocking ALK2/3.



General Experimental Workflow for In Vitro Studies



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Caption: A typical workflow for studying LDN193189 effects in vitro.

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